

Application Note: LC-MS/MS Determination of Robinin in Biological Samples

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Compound Focus: Robinin

CAS No.: 301-19-9

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This method is designed for the **simultaneous quantification of robinin and its aglycone, kaempferol**, in cell lysates, specifically using human breast cancer MCF-7 cells [1] [2].

- **Analytical Technique:** Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- **Detection Mode:** Negative ion mode with Multiple Reaction Monitoring (MRM)
- **Key Advantage:** This method is recognized as the first validated assay for the simultaneous determination of **robinin** and kaempferol in biological fluids, providing the high sensitivity required for in vitro and in vivo studies [1].

Chromatographic Parameters

Parameter	Specification
Column	C18 (e.g., Platinum EPS C-18, 4.6 mm x 250 mm, 5 µm) [3]
Mobile Phase A	Water with 0.025% formic acid and 1 mM ammonium formate [2]
Mobile Phase B	Acetonitrile with 0.025% formic acid [2]
Mobile Phase (Alternative)	60:40 ratio of [5% MeOH in phosphate buffer (0.01 M, pH 2.0)] to [THF:i-PrOH:MeOH:H ₂ O (150:200:67.5:32.5)] [3]

Parameter	Specification
Detection Wavelength	380 nm (for HPLC with UV detection) [3]

Mass Spectrometric Parameters & Validation Data

Parameter	Robinin	Kaempferol
Ionization Mode	Negative Turbolonspray (ESI)	Negative Turbolonspray (ESI)
Internal Standard	Rutin	Fisetin
Linear Range	1 - 250 ng/mL	1 - 250 ng/mL
Correlation Coefficient (r)	> 0.999	> 0.999
Limit of Detection (LOD)	0.1 ng/mL	0.1 ng/mL
Intra-/Inter-day Precision (CV)	< 10%	< 10%
Accuracy	Within 11%	Within 11%

Source: [1] [2] [3]

Detailed Experimental Protocol

Sample Preparation (Cell Lysate)

- Cell Culture:** Grow MCF-7 cells in an appropriate medium (e.g., RPMI 1640 with 10% FBS) [1].
- Drug Treatment & Uptake:** Incubate cells with **robinin** for uptake studies.
- Lysis:** Lyse cells to extract intracellular components. A protein precipitation step is suitable for this assay [1].

- **Matrix Effect:** The method demonstrates minimal matrix effect, with a ratio of peak areas from spiked matrix versus mobile phase close to 1 [1].

Instrumental Analysis

- **Chromatography:** Use the specified C18 column and mobile phase. The alternative mobile phase can achieve separation within 15-20 minutes [3].
- **Mass Spectrometry:** Perform analysis in negative ion MRM mode. Using a diverter valve to direct the eluent to waste during the first few minutes can prevent source contamination [1].

Data Quantification

- Use the internal standard method for calculation (Rutin for **robinin**, Fisetin for kaempferol).
- Construct a calibration curve with concentrations ranging from **1 to 250 ng/mL** for both analytes [2].

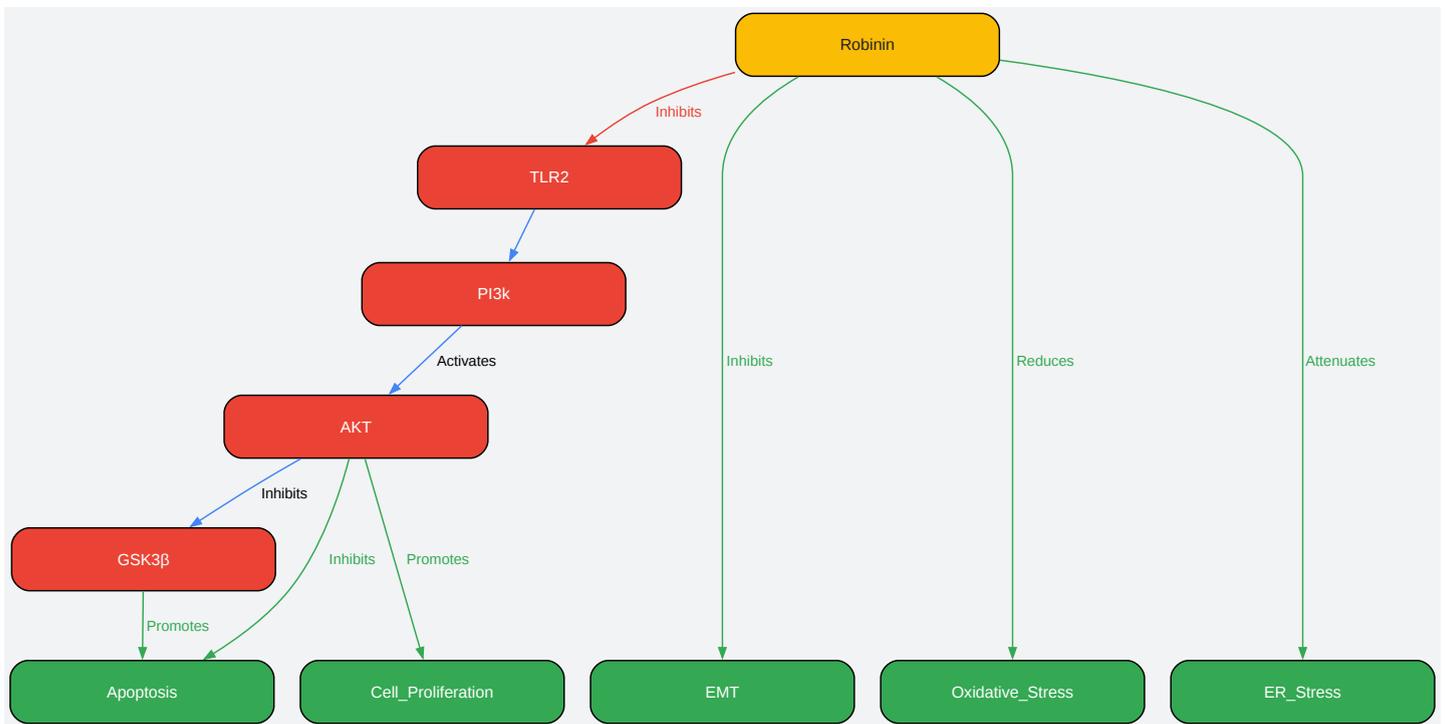
Insights into Robinin's Bioactivity and Analysis Context

Robinin (kaempferol 3-O-robinoside-7-O-rhamnoside) is a flavonoid glycoside and the major active constituent of the preparation "Flaronin," used to treat kidney diseases [1] [3]. Intestinal microflora can hydrolyze **robinin** to its active aglycone, kaempferol [1].

Recent studies underscore the importance of **robinin** analysis in modern drug discovery:

- **Anti-Cancer Activity:** A 2023 study demonstrated that **robinin** inhibits the proliferation and migration of pancreatic cancer cells by targeting the **TLR2-PI3k-AKT signaling pathway** [4].
- **Cardioprotective Effects:** A very recent 2025 publication reported that **robinin** attenuates cardiac oxidative stress and apoptosis through the **AKT/GSK3 β pathway**, highlighting its potential as a therapeutic agent for myocardial injury [5].

The following diagram illustrates the signaling pathways implicated in **robinin**'s anti-cancer and cardioprotective mechanisms, connecting its molecular actions to the measurable biological outcomes in research.



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Key Considerations for Method Implementation

- **Fit-for-Purpose Validation:** For -omics-style studies or biomarker discovery where a large number of analytes are screened, a **fit-for-purpose approach** to validation is recommended, as full validation for every compound may not be feasible. The rigor should match the intended use of the data [6].

- **Standard Availability:** A key challenge in quantifying natural products like **robinin** is the availability of authentic reference standards. The **robinin** used in the primary method was provided by a specialized institute [1].

The LC-MS/MS method provides a robust tool for quantifying **robinin** and kaempferol. As research into its therapeutic potential grows, these analytical protocols will be essential for supporting drug development efforts.

Reference List

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